molecular formula C9H8ClF2NO2 B2428660 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide CAS No. 302936-08-9

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide

Cat. No.: B2428660
CAS No.: 302936-08-9
M. Wt: 235.61
InChI Key: FDATWJDNFGBXCA-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C9H8ClF2NO2. It is a derivative of acetamide, featuring a chloro group and a difluoromethoxy group attached to a phenyl ring.

Properties

IUPAC Name

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO2/c10-5-8(14)13-6-2-1-3-7(4-6)15-9(11)12/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDATWJDNFGBXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

Chemistry

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Biology

Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anticancer properties. It is being investigated for its ability to interact with specific biological targets, which may lead to the development of novel therapeutic agents.

Medicine

The compound has shown promise as a pharmaceutical agent due to its unique chemical structure. Studies have focused on its anti-inflammatory and antitumor activities:

  • Antitumor Activity : In vitro studies demonstrate cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Animal model studies have indicated that the compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its reactivity allows for modifications that can enhance material properties or create novel compounds.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on breast cancer cells. The results indicated significant apoptosis induction, suggesting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

In an animal model of arthritis, treatment with this compound resulted in a marked reduction in inflammatory markers. This study highlights its potential therapeutic application in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its activity, influencing its binding affinity and selectivity towards target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Biological Activity

2-Chloro-N-[3-(difluoromethoxy)phenyl]acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chloro group : Enhances lipophilicity and may influence biological interactions.
  • Difluoromethoxy group : Known to improve membrane permeability and bioavailability.
  • Acetamide moiety : Can interact with various biological targets.

The molecular formula is C9H8ClF2NO\text{C}_9\text{H}_8\text{ClF}_2\text{N}\text{O}, with a molecular weight of approximately 221.62 g/mol.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their functions.
  • Interaction with Biological Membranes : The difluoromethoxy group enhances lipophilicity, facilitating interaction with cell membranes, which may improve bioavailability and efficacy .
  • Targeting Specific Pathways : Similar compounds have been shown to modulate various biochemical pathways, including those involved in inflammation and cell proliferation .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. Specifically, it has shown effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungi : Some activity against Candida albicans.

These findings align with the broader category of chloroacetamides, which have been evaluated for their antimicrobial potential through quantitative structure-activity relationship (QSAR) analysis .

Cytotoxicity

The compound's cytotoxic effects have been assessed in various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, potentially making it a candidate for further development as an anticancer agent .

Case Studies

  • Antimicrobial Testing : A study evaluated a series of N-substituted chloroacetamides, including this compound, against a panel of microbial strains. The results indicated that compounds with halogenated substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing better penetration through cellular membranes .
  • Cytotoxicity in Cancer Models : In vitro studies have shown that the compound can inhibit the growth of specific cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival .

Structure-Activity Relationship (SAR)

The position and nature of substituents on the phenyl ring significantly influence the biological activity of chloroacetamides. For instance, variations in the placement of halogen atoms or additional functional groups can lead to marked differences in potency against microbial targets .

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-difluoromethoxy-phenyl)-acetamideSimilar chloroacetamide structureAntimicrobial
2-Chloro-N-(3-methoxy-phenyl)-acetamideContains methoxy but differs in substitutionCytotoxicity
2-Chloro-N-(4-fluorophenyl)-acetamideHalogenated phenyl ringEnhanced antimicrobial activity

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